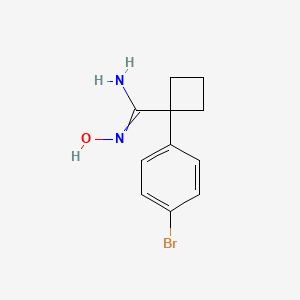
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is an organic compound that features a bromophenyl group attached to a cyclobutane ring, with a carboximidamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, can be prepared by bromination of phenylacetic acid using bromine and mercuric oxide.
Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to a cyclization reaction to form the cyclobutane ring. This can be achieved through a or other cyclization methods.
Introduction of the Carboximidamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity, while the carboximidamide group facilitates hydrogen bonding with target molecules . These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits significant biological activities, including antifungal and neurotoxic potentials.
Uniqueness
1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is unique due to its cyclobutane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other bromophenyl derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14) |
InChI-Schlüssel |
GLMXJHSVDIOSAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



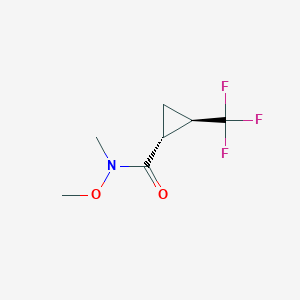


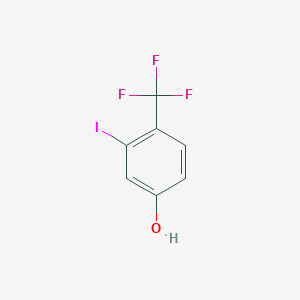
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
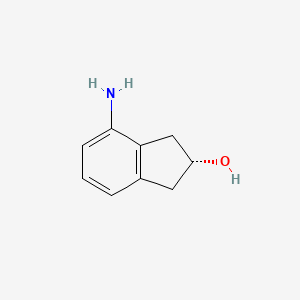
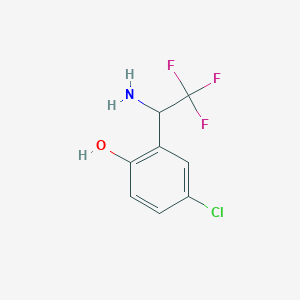
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
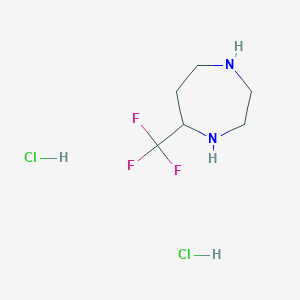


![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)

